molecular formula C10H11NO3 B3093688 4-Cyclobutoxypyridine-2-carboxylic acid CAS No. 1247196-30-0

4-Cyclobutoxypyridine-2-carboxylic acid

Cat. No.: B3093688
CAS No.: 1247196-30-0
M. Wt: 193.20
InChI Key: LHPJUXIJLRYVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. nih.govrsc.org As a nitrogen-bearing heterocycle, the pyridine ring is an isostere of benzene (B151609) and a key component in over 7,000 drug molecules. nih.govrsc.org The inclusion of a carboxylic acid group further enhances the utility of the pyridine scaffold, creating a class of compounds known as pyridine carboxylic acid derivatives.

These derivatives are highly versatile due to the presence of the nitrogen atom in the aromatic ring and the reactive carboxylic acid group. nih.govmdpi.com This combination allows for a wide range of chemical modifications and interactions, making them crucial in the development of new pharmaceuticals and functional materials. mdpi.commdpi.com Pyridine carboxylic acids can act as chelating agents for metal ions and are instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov

In the realm of medicinal chemistry, isomers of pyridine carboxylic acid, such as picolinic acid, nicotinic acid, and isonicotinic acid, have led to the development of drugs for a multitude of diseases, including tuberculosis, cancer, and diabetes. nih.gov The pyridine carboxylic acid core is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Researchers continue to explore these derivatives for their potential as enzyme inhibitors and for creating novel therapeutic agents. nih.gov

Table 1: Prominent Pyridine Carboxylic Acid Isomers and Their Applications

Isomer Position of Carboxylic Acid Notable Applications
Picolinic Acid 2-position Precursor to antibiotics, enzyme inhibitors nih.gov
Nicotinic Acid (Niacin) 3-position Vitamin B3, treatment for hyperlipidemia rsc.orgnih.gov

Overview of the Cyclobutoxy Moiety in Organic Synthesis

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly incorporated into drug candidates to enhance their properties. nih.govnih.gov When attached to a molecule via an oxygen atom, it forms a cyclobutoxy group. The inclusion of this moiety can significantly influence a compound's physical and biological characteristics.

Key attributes that make the cyclobutoxy group a valuable addition in organic synthesis include:

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a part of a molecule into a specific conformation. This is crucial for optimizing the binding of a drug to its target receptor. nih.govnih.gov

Metabolic Stability: The cyclobutane ring is relatively inert and can improve a molecule's resistance to metabolic degradation, potentially prolonging its therapeutic effect. nih.govnih.gov

Modulation of Physicochemical Properties: The cyclobutoxy group can be used to fine-tune properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Three-Dimensionality: In an era where drug design is moving away from flat, two-dimensional structures, the cyclobutoxy moiety provides a way to increase the three-dimensional character of a molecule, which can lead to improved selectivity and potency. nih.gov

The unique geometry and electronic properties of the cyclobutane ring, such as longer C-C bond lengths and increased π-character, offer distinct advantages for medicinal chemists aiming to design novel therapeutics. nih.govnih.gov

Contextualization of 4-Cyclobutoxypyridine-2-carboxylic acid as a Research Target

This compound emerges as a significant research target by combining the beneficial features of both the pyridine carboxylic acid scaffold and the cyclobutoxy moiety. It is primarily utilized as a specialized building block in organic synthesis. nih.govenamine.net

The term "building block" refers to a molecule that can be readily used to construct larger, more complex chemical structures. nih.govenamine.net Carboxylic acids, in particular, are a major category of building blocks due to the reliability of reactions involving the carboxylic acid group, such as amide bond formation. enamine.net

The specific structure of this compound makes it a valuable intermediate in the synthesis of novel compounds, particularly in the development of new pharmaceuticals. chemimpex.com The pyridine-2-carboxylic acid portion provides a reactive handle for further chemical transformations, while the 4-cyclobutoxy group imparts the advantageous properties discussed previously, such as increased metabolic stability and three-dimensionality. Researchers synthesize and utilize compounds like this to explore new chemical space and create molecules with tailored biological activities. Its application as an intermediate allows for the systematic modification of a lead compound in the drug discovery process, aiding in the optimization of its efficacy and safety profile. youtube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyloxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-6-8(4-5-11-9)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPJUXIJLRYVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Derivatization Pathways of 4 Cyclobutoxypyridine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amide formation, conversion to acid halides and anhydrides, and reduction.

Esterification Reactions

Esterification of 4-Cyclobutoxypyridine-2-carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comorgsyn.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comorgsyn.org

Alternatively, esterification can be carried out under milder, neutral conditions using coupling reagents. The Steglich esterification, for instance, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.comorganic-chemistry.orgmdpi.com This method is particularly suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org Another approach involves the initial conversion of the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol to yield the corresponding ester. organic-chemistry.org Trimethylsilyldiazomethane (TMS-CHN₂) also serves as a reagent for the rapid conversion of carboxylic acids to their methyl esters. organic-chemistry.org

Common Methods for the Esterification of Carboxylic Acids
MethodReagentsGeneral Conditions
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH)Heating, often with removal of water
Steglich EsterificationAlcohol, DCC or EDC, DMAPRoom temperature, aprotic solvent
Via Acid Chloride1. SOCl₂ or (COCl)₂; 2. Alcohol, Base (e.g., Pyridine)Two-step process, often at room temperature
AlkylationAlkyl Halide (e.g., Iodomethane), BaseVaries depending on substrate and alkylating agent
With Diazomethane derivativeTrimethylsilyldiazomethane (TMS-CHN₂)Rapid reaction, often with methanol as a co-solvent

Amide Formation

The synthesis of amides from this compound is a crucial transformation in medicinal chemistry. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated.

A widely used method involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. nih.govgoogle.com

Another common strategy is the Schotten-Baumann reaction, which involves the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acid chloride is then treated with an amine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the amide. nih.gov

Key Reagents for Amide Bond Formation from Carboxylic Acids
MethodActivating/Coupling ReagentsTypical Additives/Bases
Carbodiimide CouplingEDC, DCC, DICHOBt, HOAt, DMAP, DIPEA
Uronium/Aminium Salt CouplingHATU, HBTU, TBTUDIPEA, Triethylamine
Phosphonium Salt CouplingPyBOP, BOPDIPEA, Triethylamine
Via Acid Chloride (Schotten-Baumann)SOCl₂, (COCl)₂Pyridine, Triethylamine

Conversion to Acid Halides and Anhydrides

For the synthesis of various derivatives, this compound can be converted into more reactive intermediates such as acid halides and anhydrides. Acid chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comgoogleapis.combritannica.com These reactions effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. rsc.org

Acid anhydrides can be formed by the reaction of the carboxylic acid with an acid chloride in the presence of a base. libretexts.org Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid, although this often requires harsh conditions.

Reagents for the Synthesis of Acid Halides and Anhydrides
Target DerivativeCommon ReagentsByproducts
Acid ChlorideThionyl chloride (SOCl₂)SO₂, HCl
Acid ChlorideOxalyl chloride ((COCl)₂)CO, CO₂, HCl
Acid BromidePhosphorus tribromide (PBr₃)H₃PO₃
Acid AnhydrideAcid chloride + Carboxylate saltChloride salt

Reductions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (4-cyclobutoxypyridin-2-yl)methanol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this purpose, typically in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. rsc.orgchemguide.co.ukresearchgate.net It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemguide.co.ukresearchgate.net

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective reagents for the reduction of carboxylic acids to primary alcohols and can offer greater chemoselectivity in the presence of other reducible functional groups. rsc.orgnumberanalytics.com

Common Reducing Agents for Carboxylic Acids
ReagentTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPrimary alcohol
Borane-THF complex (BH₃·THF)THF, often at room temperaturePrimary alcohol
Borane-dimethyl sulfide complex (BH₃·SMe₂)THF or other ethereal solventsPrimary alcohol

Transformations Involving the Pyridine Ring

The pyridine ring, particularly with an electron-donating alkoxy group, can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609).

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org The cyclobutoxy group at the 4-position is an electron-donating group, which would be expected to activate the ring towards electrophilic attack. However, the deactivating effect of the pyridine nitrogen generally dominates.

Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a resonance-destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.org The presence of the carboxylic acid group at the 2-position, being an electron-withdrawing group, further deactivates the ring. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and would likely require forcing conditions, with substitution, if it occurs, predicted to be at the 5-position.

To facilitate electrophilic substitution at the 4-position of a pyridine ring, a common strategy is to first form the pyridine N-oxide. google.com The N-oxide group is strongly activating and directs electrophiles to the 4-position. google.com Subsequent reduction of the N-oxide would then yield the 4-substituted pyridine derivative. However, in the case of this compound, the 4-position is already substituted.

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring, particularly when compared to benzene, is electron-deficient and thus more susceptible to nucleophilic attack. This reactivity is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen atom). The reason for this regioselectivity lies in the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate (a Meisenheimer-like complex) that forms during the reaction. stackexchange.comquora.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.comechemi.com Attack at the C-3 position does not allow for this stabilization. stackexchange.com

In the case of this compound, both activated positions are substituted. The reactivity in a nucleophilic aromatic substitution (SNAr) reaction would depend on the presence of a suitable leaving group at one of these positions and the reaction conditions. The cyclobutoxy group at C-4 and the carboxylic acid group at C-2 are generally poor leaving groups. For a substitution reaction to occur on the pyridine core itself, one of these positions would typically need to be substituted with a better leaving group, such as a halogen (e.g., Cl, Br).

If, for instance, a hypothetical derivative like 2-chloro-4-cyclobutoxypyridine were subjected to a nucleophile, the substitution would be expected to occur at the 2-position, displacing the chloride. The electron-donating nature of the 4-cyclobutoxy group (via resonance) would further activate the C-2 and C-6 positions towards nucleophilic attack, while the inherent electron deficiency of the pyridine ring makes these reactions feasible. quimicaorganica.org

Table 1: Regioselectivity of Nucleophilic Attack on the Pyridine Ring

Position of Attack Stability of Intermediate Key Resonance Structure Outcome
C-2 (ortho) High Negative charge on electronegative nitrogen Substitution favored
C-4 (para) High Negative charge on electronegative nitrogen Substitution favored
C-3 (meta) Low Negative charge only on carbon atoms Substitution disfavored

Oxidation of the Pyridine Nitrogen (N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and undergo oxidation, forming a pyridine N-oxide. This transformation is a common feature of tertiary amines and N-heterocycles. nih.gov The resulting N-oxide group significantly alters the electronic properties of the ring; the N-O bond can act as an electron-donating group via resonance and a strong electron-withdrawing group via induction.

However, the presence of electron-withdrawing groups on the pyridine ring, such as the carboxylic acid group in this compound, deactivates the nitrogen atom, making it less nucleophilic and thus more difficult to oxidize. researchgate.net Standard oxidizing agents like hydrogen peroxide in acetic acid may be insufficient. More potent reagent systems are typically required for the N-oxidation of such electron-deficient pyridines. researchgate.netaminer.org These forceful conditions are necessary to overcome the reduced electron density on the nitrogen atom.

Successful N-oxidation would yield this compound N-oxide. This derivative could then serve as an intermediate for further functionalization, as the N-oxide moiety can activate the C-2 and C-4 positions for different types of transformations. semanticscholar.org

Table 2: Reagent Systems for N-Oxidation of Electron-Deficient Pyridines

Reagent System Description Typical Conditions Reference
m-Chloroperoxybenzoic acid (m-CPBA) A common peracid used for oxidations. May require harsh conditions for deactivated rings. Inert solvent (e.g., CH2Cl2), often requires elevated temperatures. arkat-usa.org
H2O2 / Trifluoroacetic Anhydride (TFAA) In situ formation of the highly reactive trifluoroperacetic acid. CH2Cl2 or CH3CN solvent. researchgate.netaminer.org
H2O2-Urea (UHP) / TFAA A solid, safer source of hydrogen peroxide combined with TFAA. CH2Cl2 or CH3CN solvent. researchgate.netaminer.org
H2O2 / Methyltrioxorhenium (MTO) A catalytic system known for its efficiency in various oxidations. Requires catalytic amounts of MTO. arkat-usa.org

Reactivity of the Cyclobutoxy Group

Ether Cleavage Reactions

The cyclobutoxy group is an aryl alkyl ether linkage, which is generally stable but can be cleaved under strongly acidic conditions. masterorganicchemistry.comyoutube.com The most common reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile. The cleavage of an aryl alkyl ether, such as this compound, will selectively break the alkyl-oxygen bond because the aromatic carbon-oxygen bond is much stronger and sp²-hybridized carbons are resistant to SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org

The nucleophilic attack can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. libretexts.org For the cyclobutoxy group, the reaction at the secondary carbon could have characteristics of both pathways. The final products of the reaction would be 4-hydroxypyridine-2-carboxylic acid and a cyclobutyl halide (e.g., cyclobutyl bromide or iodide). libretexts.org Using an excess of the hydrohalic acid is common to ensure complete reaction. libretexts.org

Table 3: Conditions and Products of Aryl Ether Cleavage

Reagent Mechanism at Alkyl Carbon Products Notes
Concentrated HBr SN1 / SN2 4-hydroxypyridine-2-carboxylic acid + Cyclobutyl bromide Requires heating.
Concentrated HI SN1 / SN2 4-hydroxypyridine-2-carboxylic acid + Cyclobutyl iodide HI is more reactive than HBr. libretexts.org
Boron tribromide (BBr3) Lewis acid-mediated cleavage 4-hydroxypyridine-2-carboxylic acid + Cyclobutyl bromide A powerful reagent for cleaving ethers, does not require protic acid.

Potential for Substitution or Rearrangement

The cyclobutane (B1203170) ring of the cyclobutoxy group is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for rearrangement reactions that lead to less strained five- or six-membered rings. chemistrysteps.comyoutube.com Such rearrangements are particularly common when a carbocation is formed on a carbon atom adjacent to the ring. masterorganicchemistry.com

In the context of the ether cleavage reaction described above (3.3.1), an SN1-type mechanism would involve the formation of a cyclobutyl cation as an intermediate after the departure of the protonated 4-hydroxypyridine-2-carboxylic acid. Due to its instability and the inherent ring strain, this cyclobutyl cation would be highly susceptible to rearrangement. youtube.com

A likely pathway would be a ring-expansion rearrangement, where the secondary cyclobutyl cation rearranges to a more stable cyclopentyl cation. masterorganicchemistry.com This rearranged carbocation would then be captured by the halide nucleophile. Therefore, under conditions that favor a carbocation intermediate, the cleavage of the cyclobutoxy group could potentially yield not only cyclobutyl halides but also rearranged products such as cyclopentyl halides. The exact product distribution would depend on the specific reaction conditions and the relative rates of nucleophilic attack versus rearrangement.

Iv. Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 4-Cyclobutoxypyridine-2-carboxylic acid, ¹H NMR and ¹³C NMR are fundamental techniques for mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The acidic proton of the carboxyl group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, often between 10.0 and 13.2 ppm. orgchemboulder.comlibretexts.org The chemical shift of this proton is sensitive to factors such as solvent and concentration, which influence hydrogen bonding. libretexts.org

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, generally between 6.0 and 8.5 ppm. orgchemboulder.com The specific substitution pattern of the ring in this compound would lead to distinct signals for each of the three ring protons. Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2.0-2.6 ppm range. orgchemboulder.com

The protons of the cyclobutoxy group would also exhibit characteristic signals. The proton on the carbon attached to the ether oxygen is expected to be the most downfield of this group, likely appearing in the 3.5-5.5 ppm range due to the deshielding effect of the oxygen atom. oregonstate.edu The remaining methylene (B1212753) protons of the cyclobutane (B1203170) ring would likely appear as complex multiplets further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.2Broad Singlet
Pyridine Ring Protons6.0 - 8.5Doublet, Doublet of Doublets
Cyclobutoxy (-OCH-)3.5 - 5.5Multiplet
Cyclobutoxy (-CH₂-)1.5 - 2.5Multiplet

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the highly deshielded region of 160-185 ppm. compoundchem.comlibretexts.org For pyridine-2-carboxylic acid, the free acid shows a carboxylate carbon peak around 170 ppm. researchgate.net The carbons of the pyridine ring are expected to resonate in the aromatic region, generally between 125 and 170 ppm. oregonstate.edu The carbon atom attached to the cyclobutoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

The carbons of the cyclobutane ring will have characteristic shifts, with the carbon atom directly bonded to the oxygen of the ether linkage appearing in the range of 50-90 ppm. pdx.edu The other carbons of the cyclobutane ring would be found further upfield in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)160 - 185
Pyridine Ring Carbons125 - 170
Cyclobutoxy (-OCH-)60 - 80
Cyclobutoxy (-CH₂-)10 - 40

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the spin systems within the pyridine ring and the cyclobutane ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is crucial for establishing the connectivity between the cyclobutoxy group and the pyridine ring, as well as the position of the carboxylic acid group.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. diva-portal.org This can be used to confirm the regiochemistry of the substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For carboxylic acids, this band typically appears in the region of 1690-1760 cm⁻¹. libretexts.orgorgchemboulder.com The exact position is influenced by hydrogen bonding; in the solid state or in concentrated solutions, carboxylic acids often exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency to around 1710 cm⁻¹. libretexts.orgpressbooks.pub Conjugation of the carbonyl group with the pyridine ring can also lower the stretching frequency. pg.edu.pl

Table 3: Characteristic IR Frequencies for the Carbonyl Group

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic Acid (C=O)1690 - 1760Strong

The hydroxyl (O-H) group of the carboxylic acid gives rise to a very broad and intense absorption band in the IR spectrum, typically spanning the range of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers and other aggregates. orgchemboulder.com This band often overlaps with the C-H stretching vibrations. orgchemboulder.com In pyridine carboxylic acids, intramolecular hydrogen bonding can also influence the position and shape of this band. jst.go.jp The O-H in-plane bending and C-O stretching vibrations are expected in the fingerprint region, at approximately 1300-1340 cm⁻¹ and 1260-1310 cm⁻¹, respectively. jst.go.jp

Characterization of Ring Vibrational Modes

The vibrational modes of the pyridine ring are sensitive to substituent effects and intermolecular interactions. rsc.org Infrared (IR) and Raman spectroscopy are powerful techniques to probe these vibrations. For pyridine and its derivatives, characteristic ring stretching and breathing modes are observed in specific regions of the vibrational spectrum. researchgate.netcdnsciencepub.com For instance, the pyridine ring breathing mode is typically found around 991 cm⁻¹ in the Raman spectrum. researchgate.net The positions of these bands can shift upon substitution or due to interactions such as hydrogen bonding. rsc.org

Analysis of the vibrational spectra of this compound would reveal shifts in the characteristic pyridine ring modes due to the presence of the cyclobutoxy and carboxylic acid groups. These shifts provide valuable insights into how these substituents influence the electronic structure and bonding within the pyridine ring. Quantum mechanical calculations are often employed to complement experimental data and provide a more detailed assignment of the observed vibrational modes. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a molecule. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated for the chemical formula C10H11NO3. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the chemical formula.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules, such as carboxylic acids. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govunl.edu For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule in positive mode and the deprotonated carboxylate in negative mode. researchgate.net This technique is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov

X-ray crystallography is based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal. numberanalytics.comwikipedia.org When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, producing a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the precise positions of all atoms in the molecule can be determined, providing detailed information about bond lengths, bond angles, and torsion angles. numberanalytics.comwikipedia.org This technique is widely used in organic chemistry to establish the absolute configuration of chiral molecules and to study the structure of complex natural products and pharmaceuticals. nih.gov

A key application of X-ray crystallography is the determination of the molecule's conformation, which is its specific three-dimensional shape. nih.gov For this compound, this would reveal the relative orientation of the cyclobutoxy group and the carboxylic acid group with respect to the pyridine ring. soton.ac.ukresearchgate.netresearchgate.net

Role in Stereochemical Assignment

A comprehensive review of the scientific literature did not yield specific information on the role of this compound in stereochemical assignment. Consequently, there are no detailed research findings or data tables to present on this topic. General principles of stereochemical assignment using spectroscopic and structural techniques are well-established; however, their specific application to this compound is not documented in the available resources.

Techniques such as X-ray crystallography are definitive for determining the absolute configuration of chiral molecules in the solid state. nih.gov For molecules that are difficult to crystallize, methods like microcrystal electron diffraction (MicroED) can be employed, sometimes in combination with chiral salt formation, to elucidate the absolute stereochemistry from crystalline powders. nih.gov

Chiroptical methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are also powerful tools for assigning the absolute configuration of chiral molecules in solution. whiterose.ac.uknih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. The interpretation of ORD and CD spectra can sometimes be complex due to factors like conformational flexibility. whiterose.ac.ukrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, while not typically used to determine absolute configuration directly, is invaluable for determining the relative stereochemistry of a molecule. Through-space correlations observed in Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can establish the proximity of different atoms and thus help in assigning relative stereochemical relationships.

While these techniques are fundamental in the field of stereochemistry, their application to "this compound" for the purpose of assigning stereochemistry to other chiral compounds has not been reported in the reviewed literature. There is no evidence to suggest it is commonly used as a chiral resolving agent, a chiral derivatizing agent, or a chiral catalyst in stereoselective synthesis where its spectroscopic signature would be used for stereochemical assignment of products.

V. Computational and Theoretical Investigations

Molecular Dynamics (MD) SimulationsMD simulations would be employed to study the dynamic behavior of the molecule over time.mdpi.com

Ligand-Receptor Interaction Modeling (if applicable to broader context of pyridine (B92270) carboxylic acids)In the context of drug discovery, where pyridine carboxylic acids can act as inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), MD simulations are invaluable.nih.govIf "4-Cyclobutoxypyridine-2-carboxylic acid" were being investigated as a potential ligand, simulations would be used to model its binding to a target receptor.mdpi.comThese simulations could predict the binding affinity, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the stability of the ligand-receptor complex over time.

Without dedicated research on "this compound," any data tables or detailed findings for these specific subsections would be hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that seek to establish a relationship between the structural or physicochemical properties of a series of compounds and their biological activities. These models are instrumental in predicting the activity of novel compounds, thereby streamlining the process of drug development by prioritizing synthesis and testing.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors would be calculated to capture its electronic, steric, and hydrophobic properties. These descriptors are typically categorized into several classes.

The process begins with the generation of a 3D model of the molecule, which is then optimized to its lowest energy conformation using computational chemistry software. From this optimized structure, various descriptors are calculated. For instance, in studies of other carboxylic acids and pyridine derivatives, descriptors such as the octanol/water partition coefficient (log P), acid dissociation constant (pKa), and dipole moment have been utilized to build predictive models for properties like toxicity. researchgate.net

The following table details some of the common molecular descriptors that would be relevant in a QSAR study of this compound and its analogues.

Descriptor ClassExamples of DescriptorsDescription
Constitutional Molecular Weight, Number of Atoms, Number of RingsDescribes the basic composition and connectivity of the molecule.
Topological Wiener Index, Randić IndexCharacterizes the topology of the molecular graph, including branching.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the 3D properties of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesQuantifies the electronic distribution and reactivity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient), pKaRepresents the hydrophobic and acidic/basic nature of the molecule.

This table is interactive. You can sort and filter the data.

Once a comprehensive set of molecular descriptors has been calculated for a series of compounds with known biological activities, the next step is to develop a predictive model. This involves selecting the most relevant descriptors and using statistical methods to establish a mathematical equation that relates them to the observed activity.

Studies on related pyridine carboxylic acid derivatives have employed various modeling techniques. For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives utilized the electron conformational-genetic algorithm to identify a pharmacophore and predict antibacterial activities. nih.govresearchgate.net This approach considers the conformational flexibility of the molecules, which is a crucial factor in their interaction with biological targets. researchgate.net Another study on pyridine-3-carboxylic acid used multivariate methods like cluster analysis and principal component analysis to correlate molecular properties with the ability to penetrate the central nervous system. scilit.com

The development of a predictive model typically involves the following steps, as exemplified in QSAR studies of various carboxylic acid derivatives: researchgate.net

Data Set Preparation : A collection of molecules with a range of structural diversity and measured biological activity is assembled.

Descriptor Calculation : As detailed in the previous section, a variety of molecular descriptors are computed for each molecule in the data set.

Variable Selection : Statistical techniques are employed to identify a subset of descriptors that are most correlated with the biological activity. This is crucial for avoiding overfitting and creating a robust model.

Model Building : A mathematical relationship between the selected descriptors and the biological activity is established using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Decision Trees and Random Forests. researchgate.net

Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability for predicting the activity of new compounds.

The following table summarizes the key components of a predictive QSAR model.

Model ComponentDescriptionExample Techniques from Related Studies
Dataset A series of molecules with known biological activities.Pyrazole pyridine carboxylic acid derivatives with antibacterial activity. nih.govresearchgate.net
Descriptors Calculated molecular properties.Log P, pKa, dipole moment, refractive index, density. researchgate.net
Modeling Algorithm Statistical method used to create the predictive equation.Multiple Linear Regression, Decision Tree, Random Forest, k-Nearest Neighbour. researchgate.net
Validation Methods to assess the model's predictive accuracy.Internal validation (cross-validation), external validation with a test set of compounds.

This table is interactive. You can sort and filter the data.

By applying these computational methodologies, it would be feasible to develop a robust QSAR model for this compound and its analogues, enabling the prediction of their biological activities and guiding the design of new, more potent compounds.

Vi. Advanced Applications and Synthetic Utility

Role as Synthetic Intermediates in Complex Molecule Synthesis

As a tailored synthetic intermediate, 4-Cyclobutoxypyridine-2-carboxylic acid offers a unique combination of a rigid pyridine (B92270) core, a chelating carboxylic acid function, and a lipophilic cyclobutoxy moiety. This distinct structural arrangement is particularly advantageous in the synthesis of elaborate molecular architectures. A notable application is found in the preparation of its methyl ester derivative, 4-cyclobutoxy-pyridine-2-carboxylic acid methyl ester, which serves as a crucial intermediate in the synthesis of more complex molecules. googleapis.com

Precursors for Biologically Active Molecules

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.gov These compounds are recognized for their role in the development of drugs targeting a variety of conditions, including neurological disorders. chemimpex.comchemimpex.com The introduction of diverse substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity. nih.gov While specific examples detailing the direct use of this compound as a precursor to a marketed drug are not prevalent in publicly accessible literature, the established importance of the pyridine-2-carboxylic acid scaffold suggests its high potential in this arena. The cyclobutoxy group can enhance properties such as metabolic stability and cell permeability, making it an attractive moiety for drug design.

The general class of pyridine carboxylic acids has been explored for a range of biological activities, including but not limited to:

Therapeutic AreaExample of General Activity
Antimicrobial Some pyridine carboxylic acid derivatives have shown efficacy against various microbial strains.
Anti-inflammatory The pyridine scaffold is present in several anti-inflammatory agents.
Anticancer Certain derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Building Blocks for Functional Materials

The rigid and predictable geometry of the pyridine ring, combined with the coordinating ability of the carboxylic acid, makes this compound a promising candidate for the construction of functional materials. Aromatic carboxylic acids are widely used as versatile building blocks in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The cyclobutoxy substituent can influence the packing of the molecules in the solid state, potentially leading to materials with unique porous structures or photoluminescent properties. While specific research on functional materials derived exclusively from this compound is limited, the principles of crystal engineering suggest its utility in creating novel materials with tailored properties.

Coordination Chemistry and Ligand Design

The pyridine-2-carboxylic acid motif is a classic bidentate chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.

Metal Chelation Properties of Pyridine Carboxylic Acids

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group of pyridine-2-carboxylic acids can coordinate to a metal center, forming a stable five-membered chelate ring. nih.gov This chelation is a fundamental aspect of their chemical behavior and is exploited in various applications, from catalysis to bioinorganic chemistry. The coordination modes of these ligands can be versatile, leading to the formation of mononuclear complexes, coordination polymers, or more complex supramolecular assemblies. researchgate.net The specific electronic and steric properties of substituents on the pyridine ring, such as the cyclobutoxy group in this compound, can influence the coordination geometry and the stability of the resulting metal complexes.

Design of Metal-Organic Frameworks (MOFs) or Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine carboxylic acids are excellent candidates for ligands in MOF synthesis due to their rigidity and defined coordination vectors. rsc.org The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The incorporation of a 4-cyclobutoxy substituent could introduce hydrophobicity into the pores of a MOF, which could be advantageous for specific catalytic applications or for the selective adsorption of nonpolar molecules. While MOFs based specifically on this compound are not yet extensively documented, the modular nature of MOF chemistry allows for the rational design of new materials with this ligand. Metal complexes and MOFs derived from pyridine carboxylic acids have shown promise as catalysts for various organic transformations. acs.org

Development of New Synthetic Methodologies

Carboxylic acids are fundamental functional groups in organic synthesis, and the development of new reactions involving them is an active area of research. Methodologies that utilize carboxylic acids as starting materials for cross-coupling reactions, for instance, have gained significant traction. While specific new synthetic methodologies developed directly using this compound are not widely reported, the unique electronic nature of the pyridine ring coupled with the presence of the carboxylic acid group makes it a plausible substrate for various modern synthetic transformations. The continued exploration of new catalytic systems will likely uncover novel applications for this and related pyridine carboxylic acid derivatives.

Substrate in Novel Reaction Development

Currently, there is a lack of publicly available scientific literature detailing the specific use of this compound as a substrate in the development of novel chemical reactions. Research in this area is ongoing, and future publications may elucidate its potential in expanding synthetic methodologies.

Mechanistic Studies of Organic Reactions

Detailed mechanistic studies involving this compound have not been extensively reported in the peer-reviewed literature. As a substituted pyridine carboxylic acid, it possesses reactive sites amenable to a variety of organic transformations. The interplay between the cyclobutoxy ether, the carboxylic acid, and the pyridine ring could offer interesting avenues for mechanistic investigation. However, specific studies focusing on this compound to probe reaction mechanisms are not available at this time.

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for 4-cyclobutoxypyridine-2-carboxylic acid, and how are reaction conditions optimized for yield? Methodological Answer: The synthesis typically involves cyclobutylation of pyridine-2-carboxylic acid derivatives. A standard method includes:

Condensation : Reacting 2-aminopyridine with cyclobutylating agents (e.g., cyclobutanol under Mitsunobu conditions) to introduce the cyclobutoxy group.

Cyclization : Using catalysts like palladium or copper in polar solvents (e.g., DMF) to stabilize intermediates .

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters for optimization include temperature (80–120°C), solvent polarity, and catalyst loading. For example, increasing Pd catalyst concentration from 2% to 5% can improve yields by 15–20% .

Advanced Question: How can Design of Experiments (DOE) resolve contradictions in yield reproducibility during scale-up? Methodological Answer: DOE can identify critical factors (e.g., solvent purity, stirring rate) causing variability. For instance:

  • A Plackett-Burman design may reveal that trace water in DMF reduces cyclization efficiency by hydrolyzing intermediates.
  • Response surface methodology (RSM) optimizes interdependent variables (temperature, catalyst ratio) to maximize yield .

Structural Characterization

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR : 1^1H NMR identifies the cyclobutyl proton environment (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation pattern.

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding networks? Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions. For example:

  • The cyclobutyl group’s puckering angle and carboxylic acid dimerization can be visualized.
  • Synchrotron radiation improves resolution for low-crystallinity samples .

Biological Activity

Basic Question: What assays are used to screen this compound for antimicrobial activity? Methodological Answer:

  • Broth Microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .

Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications? Methodological Answer:

  • Bioisosteric Replacement : Swapping the cyclobutoxy group with a spirocyclic ether may enhance membrane permeability.
  • Computational Docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Analytical Challenges

Basic Question: How to quantify this compound in complex mixtures? Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in acetonitrile/water (70:30). Retention time ~6.2 minutes .

Advanced Question: What strategies mitigate co-elution of degradation products during stability studies? Methodological Answer:

  • Tandem Mass Spectrometry (LC-MS/MS) : MRM transitions differentiate parent ions from impurities.
  • Forced Degradation : Expose the compound to heat (40°C), acid (0.1M HCl), and oxidizers (H2_2O2_2) to identify labile functional groups .

Computational Modeling

Advanced Question: How to model the compound’s solubility and partition coefficient (logP)? Methodological Answer:

  • COSMO-RS : Predicts solubility in solvents like ethanol or DMSO based on σ-profiles.
  • Molecular Dynamics (MD) : Simulates hydration free energy to estimate logP .

Stability and Storage

Basic Question: What conditions prevent degradation during long-term storage? Methodological Answer:

  • Store at –20°C in amber vials under nitrogen. Avoid moisture (use desiccants) and pH extremes .

Advanced Question: How to design accelerated stability studies for regulatory compliance? Methodological Answer:

  • Use ICH Q1A guidelines: 40°C/75% RH for 6 months. Monitor degradation via Arrhenius kinetics to extrapolate shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclobutoxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.